N-(3-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a chlorophenyl and a fluorophenyl group, along with a methanesulfonyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. The methanesulfonyl group is added via sulfonylation reactions, often using methanesulfonyl chloride as the sulfonylating agent. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and Friedel-Crafts acylation for introducing acyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)piperidine-3-carboxamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(3-CHLOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methanesulfonyl group, in particular, enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H20ClFN2O3S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-16-4-1-5-18(11-16)22-19(24)15-3-2-10-23(12-15)27(25,26)13-14-6-8-17(21)9-7-14/h1,4-9,11,15H,2-3,10,12-13H2,(H,22,24) |
InChI Key |
ZHNSGLMSWQWMLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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